molecular formula C20H25N5O3 B11288405 (8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-yl)-(2-morpholin-4-yl-ethyl)-am ine

(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-yl)-(2-morpholin-4-yl-ethyl)-am ine

Cat. No.: B11288405
M. Wt: 383.4 g/mol
InChI Key: RCPHELSIICRELR-UHFFFAOYSA-N
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Description

N-(8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

5,5-dimethyl-N-(2-morpholin-4-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine

InChI

InChI=1S/C20H25N5O3/c1-20(2)10-15-13(11-27-20)9-14-16-17(28-19(14)24-15)18(23-12-22-16)21-3-4-25-5-7-26-8-6-25/h9,12H,3-8,10-11H2,1-2H3,(H,21,22,23)

InChI Key

RCPHELSIICRELR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)NCCN5CCOCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core, followed by the introduction of the morpholinoethylamine group. Key reaction conditions include the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE
  • 9-HYDROXY-8,8-DIMETHYL-9,10-DIHYDRO-2H,8H-PYRANO(2,3-F)CHROMEN-2-ONE

Uniqueness

N-(8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE is unique due to its complex structure, which combines multiple heterocyclic rings. This structure may confer unique chemical and biological properties, making it a valuable compound for research and development.

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